Propylene glycol diacetate

Description

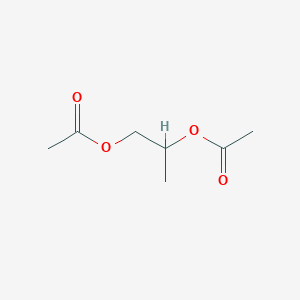

Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHOXUWWKVQEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044827 | |

| Record name | Propylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID., Colourless liquid; Very mild fruity acetic aroma | |

| Record name | 1,2-Propanediol, 1,2-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propylene diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyleneglycol diacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

190 °C AT 762 MM HG, 190.00 to 191.00 °C. @ 760.00 mm Hg, 190 °C | |

| Record name | 1,2-PROPYLENE DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyleneglycol diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

86 °C | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SOL IN WATER; SOL IN ETHYL ALCOHOL, ETHYL ETHER, 1.00E+05 mg/L @ 25 °C (exp), Solubility in water, g/100ml: 10 (good), Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 1,2-PROPYLENE DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyleneglycol diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyleneglycol diacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.059 AT 20 °C/4 °C, Relative density (water = 1): 1.06, 1.055-1.060 (20°) | |

| Record name | 1,2-PROPYLENE DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyleneglycol diacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 1.0 | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.57 [mmHg], Vapor pressure, Pa at 20 °C: 30 | |

| Record name | 1,2-Propylene diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

623-84-7 | |

| Record name | Propylene glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol diacetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 1,2-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z492UNF9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-PROPYLENE DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyleneglycol diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-31 °C | |

| Record name | PROPYLENE GLYCOL DIACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Propylene Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol diacetate (PGDA) is a diester of propylene glycol and acetic acid, widely recognized for its utility as a solvent, emulsifier, and solubilizer in various industrial applications, including the pharmaceutical sector.[1] Its favorable toxicological profile and versatile physicochemical characteristics make it a valuable excipient in drug formulation and delivery systems.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and a visualization of the interplay between these properties and its functional roles in pharmaceutical development.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, providing a clear and concise reference for laboratory and research applications.

| Property | Value | Units |

| Molecular Formula | C₇H₁₂O₄ | - |

| Molecular Weight | 160.17 | g/mol |

| Boiling Point | 190 - 191 | °C |

| Melting Point | -31 | °C |

| Density | 1.056 (at 20°C) | g/cm³ |

| Viscosity | 2.6 (at 25°C) | mPa·s |

| Refractive Index | 1.414 (at 20°C) | - |

| Solubility in Water | 90 (at 20°C) | g/L |

| Vapor Pressure | 0.23 (at 20°C) | mmHg |

| Surface Tension | 32.5 | mN/m |

| Flash Point | 86 - 87 | °C |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount in drug development for ensuring product quality, stability, and performance. The following section details standard experimental methodologies for measuring the key properties of liquid excipients like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the micro-boiling point or micro-reflux method.[3]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or Thiele tube

-

Thermometer

-

Magnetic stirrer and stir bar (optional, but recommended)

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample into the test tube. If using a heating block, add a small magnetic stir bar.[3]

-

Place the test tube in the heating block or secure it in a Thiele tube.

-

Position the thermometer such that the bulb is about 1 cm above the liquid's surface.

-

Begin heating the apparatus. If using a stirrer, ensure gentle and continuous stirring.

-

Observe the sample for the onset of boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which forms a "reflux ring."[3]

-

The thermometer bulb should be positioned at the level of this reflux ring to obtain an accurate measurement.

-

The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.[3]

Determination of Melting Point

For substances that are liquid at room temperature, the melting point is determined by first freezing the sample and then observing the temperature at which it transitions back to a liquid upon heating.

Apparatus:

-

Capillary tubes

-

Melting point apparatus or Thiele tube

-

Thermometer

-

Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

-

Introduce a small amount of the liquid sample into a capillary tube.

-

Freeze the sample by immersing the capillary tube in a suitable cooling bath.

-

Place the capillary tube containing the frozen sample into a melting point apparatus or attach it to a thermometer and place it in a Thiele tube.[4]

-

Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the sample approaches its expected melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.[5]

Determination of Density

Density is the mass per unit volume of a substance. A straightforward and common method for determining the density of a liquid is by using a graduated cylinder and a balance.[6][7]

Apparatus:

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Analytical balance

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.[8]

-

Add a known volume of the liquid sample (e.g., 20 mL) to the graduated cylinder. Record the volume accurately.[6]

-

Measure and record the mass of the graduated cylinder containing the liquid.

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

Calculate the density by dividing the mass of the liquid by its volume.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. It can be determined using various types of viscometers, such as a capillary viscometer or a rotational viscometer.

Apparatus:

-

Viscometer (e.g., Ostwald viscometer)

-

Constant temperature bath

-

Stopwatch

Procedure (using an Ostwald viscometer):

-

Clean and dry the viscometer thoroughly.

-

Introduce a known volume of the liquid sample into the larger bulb of the viscometer.

-

Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

-

Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.

-

Release the suction and allow the liquid to flow back down. Start the stopwatch when the meniscus of the liquid passes the upper calibration mark and stop it when it passes the lower calibration mark.

-

Record the efflux time.

-

The kinematic viscosity can be calculated using the viscometer constant and the efflux time. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a medium. It is commonly measured using a refractometer.[9]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator (optional, for temperature control)

-

Dropper

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.[9]

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of the liquid sample onto the prism.[10]

-

Close the prism and allow the sample to spread into a thin film.

-

If temperature control is available, allow the sample to reach the desired temperature.

-

Look through the eyepiece and adjust the controls to bring the boundary line between the light and dark fields into sharp focus and align it with the crosshairs.[9]

-

Read the refractive index value from the instrument's scale.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a common technique for determining the solubility of a liquid in water.

Apparatus:

-

Flask with a stopper

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of the liquid solute to a known volume of water in a flask.

-

Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a constant temperature.[11]

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand to let the undissolved phase separate.

-

Carefully separate the aqueous phase from the undissolved solute by centrifugation or filtration.

-

Determine the concentration of the solute in the aqueous phase using a suitable analytical method. This concentration represents the solubility of the liquid in water at that temperature.

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

Apparatus:

-

Flask

-

Pressure sensor

-

Temperature probe

-

Water bath

Procedure:

-

Place a small amount of the liquid sample into a flask.

-

Seal the flask with a stopper equipped with a pressure sensor and a temperature probe.[12]

-

Place the flask in a water bath at a specific temperature and allow the system to reach equilibrium.[13]

-

Record the total pressure inside the flask and the temperature.

-

The vapor pressure of the liquid at that temperature is the difference between the total pressure and the initial air pressure in the flask.[12]

-

Repeat the measurement at different temperatures to obtain a vapor pressure curve.

Determination of Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The drop weight method is a classic technique for its measurement.

Apparatus:

-

Capillary tube or burette with a polished tip

-

Beaker

-

Analytical balance

Procedure:

-

Set up the capillary tube or burette vertically.

-

Fill the tube with the liquid sample and allow drops to form slowly and detach from the tip under their own weight.

-

Collect a known number of drops (e.g., 20-50) in a pre-weighed beaker.

-

Measure the total mass of the collected drops.

-

Calculate the average mass of a single drop.

-

The surface tension can then be calculated using Tate's law, often by comparing the drop weight of the sample to that of a reference liquid with a known surface tension (like water).[14]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for its determination.[15]

Apparatus:

-

Closed-cup flash point tester (e.g., Pensky-Martens)

-

Thermometer

-

Ignition source (e.g., a small flame or electric spark)

Procedure:

-

Place the liquid sample into the test cup of the apparatus.

-

Close the cup with the lid, which is fitted with a thermometer, a stirrer, and an opening for the ignition source.[16]

-

Heat the sample at a slow, constant rate while stirring.[15]

-

At regular temperature intervals, apply the ignition source to the opening in the lid.

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup upon application of the ignition source.[17]

The Role of Physicochemical Properties in Drug Formulation

The utility of this compound in pharmaceutical formulations is a direct consequence of its specific physicochemical properties. The following diagram illustrates the relationship between these core properties and its primary functions as a pharmaceutical excipient.

Caption: Relationship between PGDA's properties and its pharmaceutical roles.

References

- 1. atamankimya.com [atamankimya.com]

- 2. dow.com [dow.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. davjalandhar.com [davjalandhar.com]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. bellevuecollege.edu [bellevuecollege.edu]

- 13. education.ti.com [education.ti.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 16. icheme.org [icheme.org]

- 17. oil-tester.com [oil-tester.com]

Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Propylene Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene glycol diacetate, a key diester in various industrial and pharmaceutical applications, possesses a distinct molecular architecture that is readily elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Detailed tables of chemical shifts, multiplicities, and coupling constants are presented, alongside standardized experimental protocols for data acquisition. Furthermore, this guide employs Graphviz visualizations to illustrate the molecular structure, proton and carbon signaling pathways, and a conceptual workflow for NMR spectral analysis, offering a clear and thorough resource for researchers and professionals in the field.

Introduction

This compound (1,2-propanediol diacetate) is a diester of propylene glycol and acetic acid.[1] Its utility spans a range of applications, including as a solvent, plasticizer, and in the formulation of various pharmaceutical and cosmetic products. A thorough understanding of its chemical structure and purity is paramount for its effective and safe use. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the unambiguous structural confirmation and purity assessment of organic molecules like this compound.[2] This guide delves into the detailed interpretation of its ¹H and ¹³C NMR spectra.

Molecular Structure and NMR Assignments

The structure of this compound, with the IUPAC name 2-acetyloxypropyl acetate, consists of a central propylene backbone with two acetate groups attached to the C1 and C2 positions.[2] This seemingly simple structure gives rise to a nuanced NMR spectrum due to the chirality at the C2 carbon, leading to diastereotopic protons in the methylene group.

dot

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The methine proton (Hc), the methylene protons (Ha and Hb), the methyl protons of the propylene backbone (Hd), and the methyl protons of the two acetate groups (He and Hf) all give rise to unique resonances.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Hc (CH) | ~5.1 | Multiplet | - | 1H |

| Ha, Hb (CH₂) | ~4.0 - 4.2 | Multiplet | - | 2H |

| He, Hf (2 x CH₃-CO) | ~2.0 | Singlet | - | 6H |

| Hd (CH₃) | ~1.2 | Doublet | ~6.5 | 3H |

Table 1: ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the seven carbon atoms in the molecule. The two carbonyl carbons and the two acetate methyl carbons are chemically equivalent, respectively.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C4, C6 (C=O) | ~170 |

| C2 (CH) | ~68 |

| C1 (CH₂) | ~66 |

| C5, C7 (CH₃-CO) | ~21 |

| C3 (CH₃) | ~16 |

Table 2: ¹³C NMR Spectral Data for this compound.

Experimental Protocols

Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

-

Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent.

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

-

Instrumentation: Data can be acquired on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of 10-12 ppm is appropriate.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 200-220 ppm is standard.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Visualizing NMR Analysis and Workflows

Signaling Pathways

The connectivity and through-bond relationships between protons in this compound can be visualized as a signaling pathway, which is determined by the coupling constants observed in the ¹H NMR spectrum.

dot

Caption: ¹H-¹H coupling network in this compound.

Experimental Workflow

The overall process of NMR spectral analysis, from sample preparation to data interpretation, can be represented as a logical workflow.

dot

Caption: Conceptual workflow for NMR spectral analysis.

Conclusion

This technical guide provides a detailed framework for the ¹H and ¹³C NMR spectral analysis of this compound. The tabulated spectral data, coupled with the outlined experimental protocols and illustrative diagrams, offer a valuable resource for researchers, scientists, and drug development professionals. Accurate interpretation of NMR spectra is crucial for structural verification, purity assessment, and quality control, ensuring the reliable application of this important diester in various scientific and industrial endeavors.

References

An In-depth Technical Guide to FT-IR Spectroscopy of Propylene Glycol Diacetate for Functional Group Identification

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of utilizing Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of propylene glycol diacetate. It details the underlying principles, experimental protocols, and data interpretation necessary for identifying its characteristic functional groups.

Introduction to FT-IR Spectroscopy and this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed. An FT-IR spectrum plots absorbance or transmittance against the wavenumber of this radiation, creating a unique "fingerprint" that reveals the molecule's functional group composition.[1]

This compound (PGDA), with the chemical formula C₇H₁₂O₄, is a diester of propylene glycol and acetic acid.[2][3] It serves various roles in the pharmaceutical and other industries, including as a solvent, emulsifier, and plasticizer.[3] Accurate identification and quality control of PGDA are crucial, and FT-IR spectroscopy provides a rapid and reliable method for this purpose. The primary functional groups within PGDA are the ester (C=O, C-O) and alkyl (C-H) groups, which produce distinct and identifiable absorption bands in an IR spectrum.

Experimental Protocol for FT-IR Analysis of Liquid Samples

The following outlines a standard methodology for obtaining an FT-IR spectrum of a liquid sample such as this compound.

2.1 Instrumentation A standard benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis. The analysis can be performed using either transmission cells or an Attenuated Total Reflectance (ATR) accessory.

2.2 Sample Preparation

Two primary methods are employed for liquid sample analysis:

-

Neat Liquid Film (Salt Plates):

-

Ensure two salt plates (e.g., Potassium Bromide - KBr, or Sodium Chloride - NaCl) are clean and dry. Handle them only by the edges to avoid moisture contamination.

-

Place a single drop of this compound onto the surface of one plate.[4][5]

-

Carefully place the second plate on top, gently rotating it a quarter turn to spread the liquid into a thin, uniform film free of air bubbles.[4]

-

Mount the assembled plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. This can be done by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or ethanol, followed by drying.

-

Acquire a background spectrum of the clean, empty ATR crystal.[6]

-

Place one to two drops of this compound directly onto the center of the ATR crystal, ensuring it is fully covered.[6][7]

-

If the accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.[6]

-

2.3 Data Acquisition

-

Background Scan: First, perform a background scan with no sample in the beam path (or with the clean, empty salt plates/ATR crystal). This spectrum is stored by the instrument's software and automatically subtracted from the sample spectrum to remove interfering signals from atmospheric water and carbon dioxide.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Typical Parameters:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

2.4 Post-Acquisition After the analysis, the salt plates or ATR crystal must be cleaned thoroughly. Wipe the sample off with a soft tissue and clean with a suitable solvent (e.g., isopropanol) to prevent cross-contamination.[4]

Data Presentation and Interpretation

The FT-IR spectrum of this compound is characterized by strong, well-defined absorption bands corresponding to its ester and alkyl functional groups. The absence of a broad band in the 3200-3500 cm⁻¹ region confirms the absence of the hydroxyl (-OH) groups present in the parent propylene glycol molecule.[8]

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2850–3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Strong |

| 1735–1750 | C=O Stretch | Ester (Carbonyl) | Very Strong, Sharp |

| 1370–1470 | C-H Bend | Alkyl (CH₂, CH₃) | Medium |

| 1220–1260 | C-O Stretch (asymmetric) | Ester | Strong |

| 1000–1100 | C-O Stretch (symmetric) | Ester | Strong |

3.1 Analysis of Key Spectral Regions

-

C-H Stretching Region (2850–3000 cm⁻¹): This region contains strong absorption bands resulting from the stretching vibrations of the C-H bonds in the methyl (CH₃) and methine (CH) groups of the molecule.[1][9]

-

Carbonyl (C=O) Stretching Region (1735–1750 cm⁻¹): The most prominent and easily identifiable peak in the spectrum is the sharp, very strong absorption band for the ester carbonyl group. Its position in this range is highly characteristic of saturated aliphatic esters.[9][10] For diacetate compounds, this peak is often observed around 1736-1746 cm⁻¹.[11][12]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of bands unique to the molecule.

-

C-H Bending (1370–1470 cm⁻¹): Medium-intensity peaks corresponding to the bending (scissoring and rocking) vibrations of the alkyl groups are found here.

-

C-O Stretching (1000–1300 cm⁻¹): Two distinct and strong bands are characteristic of the ester C-O linkage. The higher frequency band, typically around 1220–1260 cm⁻¹, is due to the asymmetric C-C-O stretching, while the lower frequency band around 1000-1100 cm⁻¹ arises from the symmetric O-C-C stretching.[10][12]

-

Visualization of Experimental and Analytical Workflow

The logical flow from sample handling to final data interpretation in an FT-IR analysis can be effectively visualized.

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the functional group identification of this compound. The technique is rapid, requires minimal sample preparation, and yields a spectrum with distinct, high-intensity peaks. The unambiguous identification of the strong ester carbonyl (C=O) band around 1740 cm⁻¹, coupled with the characteristic C-O and C-H stretching bands, allows for confident verification of the molecule's identity and purity. This makes it a cornerstone analytical method in quality assurance and research settings within the pharmaceutical and chemical industries.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 99.7 623-84-7 [sigmaaldrich.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. www1.udel.edu [www1.udel.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Propylene Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of propylene glycol diacetate. The document outlines the core fragmentation data, a representative experimental protocol for its analysis, and a visual representation of the fragmentation pathway. This information is crucial for the identification and quantification of this compound in various research and drug development applications.

Mass Spectrometry Fragmentation Data

The mass spectral data for this compound (1,2-propanediol diacetate) reveals distinct fragmentation patterns under different ionization techniques. The primary ions observed under Electron Ionization (EI) and Chemical Ionization (CI) are summarized below. This data is critical for developing selective and sensitive analytical methods.

Table 1: Key Mass Spectrometry Fragments of this compound

| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) | Proposed Fragment Identity |

| Electron Ionization (EI) | 160.17 | 43.0 | 99.99 | [CH₃CO]⁺ (Acetyl cation) |

| 87.0 | 10.49 | [M - CH₃COO]⁺ | ||

| 100.0 | 5.10 | [M - CH₃COOH]⁺ | ||

| 116.0 | 5.00 | [M - CH₂CHO]⁺ | ||

| 15.0 | 5.39 | [CH₃]⁺ | ||

| Chemical Ionization (CI) | 161.18 [M+H]⁺ | 101.0 | 99.99 | [M+H - CH₃COOH]⁺ |

| 87.0 | 37.58 | [M - CH₃COO]⁺ | ||

| 100.0 | 24.13 | [M - CH₃COOH]⁺ | ||

| 116.0 | 21.29 | [M - CH₂CHO]⁺ | ||

| 86.0 | 18.39 | [M - CH₃COOH - H]⁺ |

Data sourced from PubChem CID 12198.

Experimental Protocols

A standard method for the analysis of this compound involves Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following is a representative protocol based on established methods for glycol ethers.

2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (≥99.5% purity) in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample matrix containing this compound in methanol or acetonitrile to a final concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

GC Column: Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or a similar mid-polar capillary column.

-

Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold: 5 minutes at 220°C.

-

-

MS Transfer Line Temperature: 230°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Scan Range: m/z 35-200.

-

Solvent Delay: 3 minutes.

Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron from one of the oxygen atoms, forming a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) of 160. The subsequent fragmentation cascade leads to the formation of several characteristic ions.

Propylene Glycol Diacetate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol diacetate (PGDA), a diester of propylene glycol and acetic acid, is a versatile, high-boiling, and environmentally friendly solvent with a wide range of applications in the pharmaceutical, coatings, and printing industries. Its utility is often dictated by its solvency power and miscibility with other organic compounds. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, complete with quantitative data, detailed experimental protocols, and a workflow for solubility determination.

Solubility of this compound

This compound is generally characterized by its excellent solvency for a wide array of resins, including alkyd, acrylic, polyester, and nitrocellulose resins[1][2]. It is frequently described as being soluble in or miscible with most organic solvents, particularly alcohols and ethers[3][4][5]. While many sources provide qualitative descriptions, quantitative data is crucial for formulation development and process design.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents at 25°C. This data is essential for researchers and formulators seeking to understand the quantitative behavior of PGDA in different solvent systems.

| Organic Solvent | Chemical Class | Solubility (g/L) at 25°C[6] |

| Dimethylformamide (DMF) | Amide | 889.08 |

| Methanol | Alcohol | 337.09 |

| Acetone | Ketone | 279.0 |

| Ethanol | Alcohol | 189.38 |

| Acetonitrile | Nitrile | 184.0 |

| Isopropanol | Alcohol | 120.95 |

| n-Propanol | Alcohol | 110.27 |

| Ethyl Acetate | Ester | 96.27 |

| n-Butanol | Alcohol | 83.55 |

| Isobutanol | Alcohol | Not Specified Quantitatively |

| Toluene | Aromatic Hydrocarbon | 35.64 |

| Water | Inorganic | 45.37 - 100 |

Note: Solubility in water is reported with some variability across sources, with values cited as 100 g/L (or 1.00E+05 mg/L) at 25°C[7], 90 g/L[8], and also described as "partly water soluble"[3] or "very slightly soluble"[9].

Experimental Protocol for Determining Solubility

A standardized method for determining the solubility or miscibility of a liquid in an organic solvent is crucial for accurate and reproducible results. The following protocol is based on the principles outlined in the OECD Test Guideline 107 for the determination of the partition coefficient (n-octanol/water) by the shake flask method, adapted for liquid-liquid solubility.[10][11][12][13]

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

Selected organic solvent (analytical grade)

-

Centrifuge tubes with screw caps

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument.

Procedure:

-

Preparation of the Test System:

-

Precisely weigh a known amount of this compound and the selected organic solvent into a centrifuge tube. A range of ratios should be prepared to identify the saturation point.

-

Ensure the total volume is appropriate for the centrifuge tube and allows for adequate mixing.

-

-

Equilibration:

-

Securely cap the centrifuge tubes.

-

Place the tubes in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24 hours).

-

-

Phase Separation:

-

After equilibration, visually inspect the tubes for the presence of a single homogeneous phase (miscible) or two distinct phases (immiscible or partially miscible).

-

If two phases are present, they must be separated. Centrifugation at a controlled temperature is the recommended method to achieve a clean separation.

-

-

Analysis:

-

Carefully take a precise volume from the solvent-rich phase for analysis.

-

Prepare a series of calibration standards of this compound in the chosen organic solvent.

-

Analyze the sample and the calibration standards using a validated analytical method, such as gas chromatography.

-

Determine the concentration of this compound in the solvent phase from the calibration curve.

-

-

Data Interpretation:

-

The solubility is reported as the concentration of this compound in the saturated solvent phase (e.g., in g/L or g/100mL).

-

If the two liquids are miscible in all proportions tested, they can be reported as "miscible."

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Applications in Drug Development

The solubility characteristics of this compound are of significant interest to drug development professionals. Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) makes it a valuable excipient in various dosage forms.[16] It can be used as a solubilizer and a carrier solvent in oral, topical, and parenteral formulations.[15] A thorough understanding of its solubility in different co-solvents is critical for developing stable and effective drug delivery systems.

References

- 1. atamankimya.com [atamankimya.com]

- 2. atamankimya.com [atamankimya.com]

- 3. dow.com [dow.com]

- 4. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]

- 5. Buy Propylene Glycol Di Acetate (PGDA) at Best Price Online [somu-group.com]

- 6. scent.vn [scent.vn]

- 7. This compound, 623-84-7 [thegoodscentscompany.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 14. This compound = 99.7 623-84-7 [sigmaaldrich.com]

- 15. This compound = 99.7 623-84-7 [sigmaaldrich.com]

- 16. sciencenotes.org [sciencenotes.org]

Thermal Decomposition of Propylene Glycol Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene glycol diacetate (PGDA) is a widely utilized excipient in the pharmaceutical industry, valued for its properties as a solvent and plasticizer. A comprehensive understanding of its thermal stability and decomposition profile is critical for ensuring drug product quality, stability, and safety, particularly for formulations subjected to heat during manufacturing or storage. This technical guide provides an in-depth analysis of the potential thermal decomposition products of PGDA. While direct experimental data for PGDA is limited in publicly accessible literature, this guide synthesizes information from analogous acetate esters and related compounds to propose the most probable decomposition pathways and resultant products. Detailed experimental protocols for investigating thermal decomposition are provided, alongside a summary of the toxicological profiles of the predicted decomposition products.

Introduction

This compound (CAS No. 623-84-7), the diester of propylene glycol and acetic acid, is a colorless liquid with a faint, fruity odor. Its use in pharmaceutical formulations, including oral, topical, and parenteral dosage forms, necessitates a thorough characterization of its chemical behavior under various stress conditions. Thermal degradation is a key concern, as the formation of reactive or toxic byproducts can compromise the safety and efficacy of the final drug product. This guide aims to provide a foundational understanding of the potential thermal decomposition landscape of PGDA to aid researchers in risk assessment and the development of robust analytical methods.

Proposed Thermal Decomposition Pathways

Based on the established thermal decomposition mechanisms of similar short-chain acetate esters, the thermal degradation of this compound is likely to proceed through several key pathways. The primary mechanism anticipated is a unimolecular elimination reaction, specifically a pyrolysis of the ester to yield a carboxylic acid and an alkene.

A proposed logical workflow for the thermal decomposition of this compound (PGDA) is as follows:

Caption: Proposed thermal decomposition pathways of this compound.

The principal predicted decomposition products are:

-

Acetic Acid: A common product from the pyrolysis of acetate esters.

-

Propylene Glycol Monoacetates (isomers): Formed through the initial loss of one acetate group.

-

Allyl Alcohol: A potential product from the further decomposition of propylene glycol monoacetate.

-

Ketene: A highly reactive compound that can be formed from the dehydration of acetic acid at higher temperatures.

Quantitative Data on Thermal Decomposition Products

A thorough review of scientific literature did not yield specific quantitative data for the thermal decomposition products of this compound. The majority of safety data sheets indicate that hazardous decomposition products are not well-known.[1] To obtain such data, empirical studies utilizing the methodologies outlined in Section 5 are necessary. For context, studies on the pyrolysis of related compounds are summarized below.

| Compound | Decomposition Temperature | Major Products | Minor Products | Reference |

| Propylene Glycol | > 450 K | Propanal, Acetone, Formaldehyde, Acetaldehyde | Acrolein | N/A |

| Triacetin | ~800 K | Acetic Acid, Acrolein, Acetic Anhydride | Prop-1-ene-1,3-diyl diacetate | N/A |

| Ethyl Acetate | 1248-1638 K | Ethylene, Acetic Acid | Methyl Ketene | N/A |

| Methyl Acetate | 1000-1300 K | Ketene, Methanol | Methane, Carbon Monoxide, Carbon Dioxide | N/A |

Toxicological Profile of Predicted Decomposition Products

The predicted thermal decomposition products of PGDA exhibit a range of toxicological profiles that warrant consideration in a risk assessment.

| Decomposition Product | CAS Number | Toxicological Summary |

| Acetic Acid | 64-19-7 | Corrosive to skin and eyes. Vapor is irritating to the respiratory system.[1][2] Inhalation of concentrated vapors can cause coughing, chest tightness, and damage to the airways.[3][4] |

| Propylene Glycol Monoacetate | 1331-12-0 | Generally considered to have low toxicity. May cause mild skin and eye irritation.[5][6] |

| Allyl Alcohol | 107-18-6 | Highly toxic and a potent irritant to the eyes, skin, and respiratory tract.[7][8][9] Can cause severe tissue damage, and exposure may lead to pulmonary edema.[7][8][10] It is also hepatotoxic.[11] |

| Ketene | 463-51-4 | A highly reactive and toxic gas.[12][13][14][15][16] Inhalation can cause severe respiratory distress and lung injury, with effects that may be delayed.[12][14][16] |

Experimental Protocols

To empirically determine the thermal decomposition products of this compound, the following experimental methodologies are recommended.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the primary technique for identifying volatile and semi-volatile thermal degradation products.

Objective: To separate and identify the decomposition products of PGDA at a specified pyrolysis temperature.

Instrumentation:

-

Pyrolyzer (e.g., furnace or Curie-point pyrolyzer) coupled to a Gas Chromatograph.

-

Gas Chromatograph equipped with a suitable capillary column (e.g., a mid-polar phase like 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer (e.g., quadrupole or time-of-flight) as the detector.

Experimental Workflow Diagram:

Caption: Workflow for Py-GC-MS analysis of PGDA thermal decomposition.

Procedure:

-

Sample Preparation: A small, accurately weighed amount of PGDA (typically in the microgram range) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to the desired temperature (e.g., in the range of 300-800°C) in an inert atmosphere (e.g., helium).

-

Gas Chromatography: The resulting pyrolysis products are swept into the GC column. A temperature gradient program is used to separate the individual components based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured, generating a mass spectrum for each component.

-

Data Analysis: The obtained mass spectra are compared against a spectral library (e.g., NIST/Wiley) to identify the decomposition products.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

This technique provides information on the thermal stability of PGDA and the temperatures at which degradation events occur.

Objective: To determine the onset temperature of decomposition and the associated thermal events (endothermic or exothermic).

Instrumentation:

-

A simultaneous TGA-DSC instrument.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of PGDA (typically 5-15 mg) is placed in an appropriate sample pan (e.g., aluminum or ceramic).

-

Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Collection: The instrument continuously records the sample's mass (TGA) and the heat flow to or from the sample relative to a reference (DSC) as a function of temperature.

-

Data Analysis: The TGA curve will show a mass loss at the temperature of decomposition. The DSC curve will indicate whether the decomposition is an endothermic or exothermic process.

Conclusion

References

- 1. LCSS: ACETIC ACID [web.stanford.edu]

- 2. Acetic acid-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 3. spaglaw.com [spaglaw.com]

- 4. gov.uk [gov.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. nanofab.utah.edu [nanofab.utah.edu]

- 7. nj.gov [nj.gov]

- 8. stclaircounty.org [stclaircounty.org]

- 9. ALLYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Allyl alcohol - Wikipedia [en.wikipedia.org]

- 12. Ketene: Applications in Organic Synthesis and its Health Hazards_Chemicalbook [chemicalbook.com]

- 13. KETENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Ketene [cdc.gov]

- 16. nj.gov [nj.gov]

Hydrolysis rate and byproducts of propylene glycol diacetate in aqueous solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propylene Glycol Diacetate and its Hydrolysis

This compound (PGDA), also known as 1,2-propanediol diacetate, is a diester of propylene glycol and acetic acid. It is utilized in various industrial applications, including as a solvent in coatings, inks, and cleaning formulations. In the pharmaceutical industry, it can be considered as a potential excipient or solvent in drug formulations. The stability of PGDA in aqueous environments is a critical factor for its application, as hydrolysis can lead to changes in the chemical composition and properties of a formulation.

The hydrolysis of PGDA involves the cleavage of its two ester bonds by water, which is expected to be the primary degradation pathway in aqueous solutions. This reaction is influenced by factors such as pH and temperature.

Byproducts of this compound Hydrolysis

The hydrolysis of this compound is a two-step process, yielding propylene glycol and acetic acid as the final products. The reaction proceeds through the formation of an intermediate, propylene glycol monoacetate.

The overall hydrolysis reaction can be summarized as follows:

This compound + 2 H₂O → Propylene Glycol + 2 Acetic Acid

In vivo studies have demonstrated that PGDA is rapidly hydrolyzed by carboxylesterases to form propylene glycol and acetic acid.[1] While this guide focuses on non-enzymatic hydrolysis, the end products are expected to be the same.

Quantitative Data on Hydrolysis Rates

As of the compilation of this guide, specific, peer-reviewed quantitative data on the non-enzymatic hydrolysis rate of this compound in aqueous solutions under varying pH and temperature conditions could not be located in the public domain. However, to provide a contextual understanding of the hydrolysis kinetics of a similar short-chain glycol diacetate, data for ethylene glycol diacetate can be considered. It is crucial to note that the following data is for ethylene glycol diacetate and should be used for illustrative purposes only, as the hydrolysis rates of PGDA may differ.

Table 1: Illustrative Hydrolysis Data for an Analogous Compound (Ethylene Glycol Diacetate)

| Compound | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) |

| Ethylene Glycol Diacetate | 7 | 25 | Not Reported | Not Reported |

Experimental Protocols for Determining Hydrolysis Rate

A robust experimental protocol for determining the hydrolysis rate of a chemical in aqueous solutions can be designed based on established guidelines, such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".[1][2][3][4][5]

Principle of the Test

The test involves dissolving a known concentration of this compound in buffered aqueous solutions of varying pH (e.g., pH 4, 7, and 9). These solutions are maintained at a constant temperature in the dark. Aliquots are taken at specific time intervals and analyzed to determine the concentration of the remaining PGDA and the appearance of its hydrolysis products.

Materials and Reagents

-

This compound (PGDA), analytical standard grade

-

Buffer solutions (pH 4, 7, and 9), sterile

-

High-purity water (e.g., Milli-Q or equivalent)

-

Acetonitrile (HPLC grade)

-

Formic acid or Phosphoric acid (for mobile phase adjustment)

-

Analytical standards of propylene glycol and acetic acid

-

Sterile glassware

Equipment

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Refractive Index) or a Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

-

Thermostatically controlled incubator or water bath.

-

Calibrated pH meter.

-

Analytical balance.

-

Volumetric flasks, pipettes, and autosampler vials.

Experimental Procedure

-

Preparation of Test Solutions:

-

Prepare a stock solution of PGDA in a water-miscible organic solvent (e.g., acetonitrile) if PGDA's water solubility is low.

-

Add a small volume of the stock solution to the pre-tempered buffer solutions (pH 4, 7, and 9) to achieve the desired initial concentration of PGDA. The concentration should be low enough to ensure complete dissolution and should not exceed half of its water solubility.

-

The final concentration of the organic solvent should be minimal (typically <1%) to avoid co-solvent effects on the hydrolysis rate.

-

-

Incubation:

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25°C, 40°C, and 50°C to assess temperature dependence).

-

At predetermined time intervals, withdraw aliquots from each test solution. The sampling frequency should be adjusted based on the expected rate of hydrolysis (more frequent at the beginning and for conditions where hydrolysis is expected to be faster).

-

-

Sample Analysis:

-

Immediately analyze the withdrawn aliquots for the concentration of PGDA. If immediate analysis is not possible, quench the hydrolysis reaction by adding a suitable agent (e.g., acid for base-catalyzed hydrolysis or base for acid-catalyzed hydrolysis, followed by neutralization) and store the samples at a low temperature (e.g., -20°C).

-

Monitor the formation of the primary hydrolysis product, propylene glycol, to confirm the reaction pathway.

-

Analytical Methodology

The concentration of PGDA and its hydrolysis products can be determined using either HPLC or GC.

-

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase (RP) HPLC method is suitable for the analysis of PGDA.[2]

-

Column: A C18 column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water, with the addition of a small amount of acid like phosphoric acid or formic acid to improve peak shape.[2] A gradient elution may be necessary to separate PGDA from its hydrolysis products.

-

Detection: A UV detector can be used if the analytes have a chromophore. For compounds without a strong chromophore, a Refractive Index (RI) detector or a mass spectrometer (MS) can be employed.

-

-

Gas Chromatography (GC):

-

GC with a Flame Ionization Detector (FID) is a standard method for the analysis of glycols and their esters.[3]

-

Sample Preparation: Direct injection of the aqueous sample is possible. Alternatively, a liquid-liquid extraction or solid-phase extraction can be used to concentrate the analytes and remove matrix interferences.

-

Column: A capillary column with a suitable stationary phase (e.g., a wax-type or a mid-polarity phase) should be used.

-

Temperature Program: A temperature gradient will likely be required to achieve good separation of PGDA, propylene glycol monoacetate, and propylene glycol.

-

Data Analysis

The hydrolysis of PGDA is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the PGDA concentration versus time. The half-life (t½) of PGDA can then be calculated using the following equation:

t½ = ln(2) / k

A pH-rate profile can be generated by plotting the logarithm of the observed rate constant (log k) against the pH.

Visualizations

Hydrolysis Pathway of this compound

Caption: Hydrolysis pathway of this compound.

Experimental Workflow for Hydrolysis Rate Determination

Caption: Workflow for determining hydrolysis rate.

Factors Influencing Hydrolysis Rate

Caption: Key factors influencing the hydrolysis rate.

References

Biocatalytic Synthesis of Propylene Glycol Diacetate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of propylene glycol diacetate (PGDA) offers a green and highly selective alternative to traditional chemical methods. This technical guide provides a comprehensive overview of the biocatalytic production of PGDA utilizing lipases. It details the selection of enzymes, optimization of reaction parameters, and experimental protocols. Furthermore, this guide presents a summary of quantitative data from relevant studies and visualizes the enzymatic reaction mechanism and experimental workflow using Graphviz diagrams. The methodologies and data presented herein are intended to serve as a valuable resource for professionals in research, and drug development seeking to implement sustainable and efficient biocatalytic processes.

Introduction

This compound (PGDA), also known as 1,2-propanediol diacetate, is a versatile diester with applications as a solvent, plasticizer, and in the formulation of coatings, inks, and resins. Traditionally, its synthesis involves the esterification of propylene glycol with acetic acid or acetic anhydride using strong acid catalysts, a process often associated with high temperatures, corrosion issues, and the formation of unwanted byproducts.

Biocatalysis, employing enzymes such as lipases, has emerged as a powerful tool for chemical synthesis, offering high specificity, mild reaction conditions, and a reduced environmental footprint. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are particularly well-suited for ester synthesis due to their ability to catalyze esterification, transesterification, and aminolysis reactions in non-aqueous media.[1] This guide focuses on the use of lipases for the targeted synthesis of this compound.

Lipase Selection and Immobilization

The choice of lipase is critical for achieving high yields and selectivity in the synthesis of PGDA. Several lipases have demonstrated efficacy in esterification reactions.

Commonly Employed Lipases:

-

Candida antarctica Lipase B (CALB): Commercially available in an immobilized form as Novozym® 435, CALB is one of the most widely used and efficient biocatalysts for ester synthesis.[2] Its high thermal stability, broad substrate specificity, and excellent performance in organic solvents make it a prime candidate for PGDA production.

-

Rhizomucor miehei Lipase (RML): Often used in its immobilized form (Lipozyme® RM IM), RML is another effective catalyst for esterification.

-

Thermomyces lanuginosus Lipase (TLL): This lipase also exhibits good thermal stability and has been used in various esterification processes.

Immobilization: